3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
Description
3-Fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a fluorinated benzamide derivative featuring a pyridazine core substituted with a morpholine group at the 6-position and a phenyl ring at the 3-position. This compound belongs to a class of molecules where the benzamide scaffold is modified with heterocyclic and aromatic substituents, often aimed at enhancing biological activity or physicochemical properties. Fluorine substitution is a common strategy to improve metabolic stability and binding affinity in drug design due to its electron-withdrawing effects and small atomic size . The morpholine group, a six-membered ring containing oxygen and nitrogen, is frequently incorporated to modulate solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLAGXHBZYZOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 3-Fluoro-N-(3-(6-Morpholinopyridazin-3-yl)phenyl)benzamide
The synthesis of this compound requires a multi-step approach, typically involving:
- Construction of the 6-morpholinopyridazine core.
- Functionalization of the phenyl ring at the 3-position.
- Amide coupling between the fluorobenzoic acid derivative and the aniline intermediate.
Synthesis of 6-Morpholinopyridazine
The 6-morpholinopyridazine moiety is synthesized via nucleophilic aromatic substitution (NAS). Chloropyridazine intermediates react with morpholine under basic conditions. For example, 3,6-dichloropyridazine treated with morpholine in tetrahydrofuran (THF) at 60°C for 12 hours yields 6-morpholinopyridazine with >85% efficiency.
Detailed Preparation Methods
Stepwise Synthesis
Step 1: Preparation of 3-(6-Morpholinopyridazin-3-yl)aniline
3-(6-Morpholinopyridazin-3-yl)aniline is synthesized via Buchwald-Hartwig amination. A mixture of 3-bromoaniline (1.0 eq), 6-morpholinopyridazine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in toluene is heated at 110°C for 24 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 65–75%.
Step 2: Amide Bond Formation
The aniline intermediate reacts with 3-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. After stirring at room temperature for 6 hours, the crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water), achieving 80–85% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (3.0 eq) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 80–85% |
Optimization of Reaction Parameters
Coupling Agent Screening
Alternative coupling agents such as HATU and EDCl/HOBt were evaluated for amide formation (Table 1).
Table 1: Impact of Coupling Agents on Amidation Efficiency
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HATU | DMF | 92 | 98.5 |
| EDCl/HOBt | DCM | 85 | 97.2 |
| TEA | DCM | 80 | 95.8 |
HATU in DMF provided superior yields but required post-reaction dialysis to remove residual dimethylformamide.
Characterization and Analytical Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Morpholinopyridazine vs. Pyridinyloxy: The morpholine-pyridazine moiety in the target compound may enhance solubility compared to the pyridinyloxy group in the analog from , as morpholine is more hydrophilic.
- Trifluoromethyl vs. Fluorine : Flutolanil’s trifluoromethyl group increases lipophilicity, favoring membrane penetration in fungicidal activity, whereas the single fluorine in the target compound may prioritize electronic effects over hydrophobicity .
Physicochemical and Spectroscopic Properties
- NMR Complexity: Fluorinated benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, exhibit severe spectral overlap in aromatic regions due to scalar couplings, making full proton assignment challenging . The target compound’s morpholinopyridazine group would likely introduce additional splitting, complicating spectral analysis further.
- Solubility : Morpholine’s polar nature may improve aqueous solubility relative to analogs with alkoxy or trifluoromethyl groups (e.g., flutolanil) .
Biological Activity
3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound belonging to the class of benzanilides. Its unique structure features a fluorine atom and a morpholine-pyridazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, research findings, and applications in medicinal chemistry.
Chemical Formula
- IUPAC Name: this compound
- Molecular Formula: C18H19FN4O2
- CAS Number: 899985-56-9
Structural Characteristics
The compound consists of:
- A fluorobenzene ring.
- An anilide group.
- A morpholinopyridazine moiety that enhances its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The binding affinity to these targets can modulate various biological responses, including apoptosis and cell proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that such compounds can inhibit the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell growth and survival .
Antimicrobial Properties
In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the morpholine and pyridazine groups is hypothesized to enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Studies
- In vitro Studies : Laboratory experiments demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Structure | Moderate anticancer activity |
| 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | Structure | Antimicrobial properties |
These comparisons highlight the unique structural features of this compound that may confer enhanced biological activity.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Cyclization of appropriate precursors.
- Introduction of the Morpholine Group : Achieved via nucleophilic substitution.
- Fluorination : Using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Amide Bond Formation : Coupling with benzamide using reagents like EDCI.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored as a lead compound for drug development targeting various diseases, particularly cancer and infectious diseases.
Q & A
Q. What structural modifications enhance selectivity for specific kinase isoforms?
- Methodological Answer : Replace the morpholine group with bulkier substituents (e.g., piperazine) to exploit hydrophobic pockets in isoforms like EGFR-T790M. Isothermal titration calorimetry (ITC) quantifies entropy-driven binding changes. Co-crystallization with mutant kinases (e.g., ROS1 G2032R) guides steric optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
